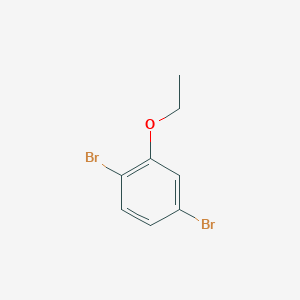

1,4-Dibromo-2-ethoxy-benzene

説明

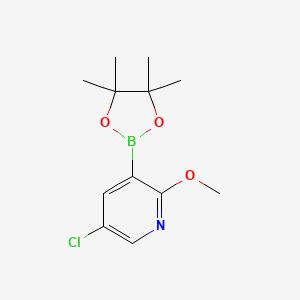

1,4-Dibromo-2-ethoxy-benzene is a chemical compound with the molecular formula C8H8Br2O . It has a molecular weight of 279.96 g/mol . The IUPAC name for this compound is 1,4-dibromo-2-ethoxybenzene .

Molecular Structure Analysis

The InChI code for 1,4-Dibromo-2-ethoxy-benzene is 1S/C8H8Br2O/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 . The compound’s structure is characterized by an ethoxy group and two bromine atoms attached to a benzene ring .

Physical And Chemical Properties Analysis

1,4-Dibromo-2-ethoxy-benzene has a molecular weight of 279.96 g/mol . It has a XLogP3-AA value of 3.6, indicating its partition coefficient between octanol and water . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . Its exact mass is 279.89214 g/mol and its monoisotopic mass is 277.89419 g/mol . The topological polar surface area is 9.2 Ų .

科学的研究の応用

Material Properties and Structural Analysis

1,4-Dibromo-2-ethoxy-benzene derivatives exhibit diverse intermolecular interactions in their solid-state structures. For instance, 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene and its variants display packing interactions dominated by C–Br...π(arene) interactions, C–H...Br hydrogen bonds, Br...Br interactions, and arene–arene π-stacking, indicating a complex interplay of forces in these molecular structures (Manfroni et al., 2021).

Chemical Synthesis and Polymer Formation

The compound plays a crucial role as an initiator or monomer in the synthesis of complex polymers. For example, it has been used in ring-opening polymerization processes to produce poly(e-caprolactone) macromonomers, leading to the formation of poly(p-phenylene)-graft-poly(e-caprolactone) copolymers with significant solubility properties and thermal behavior (Yurteri et al., 2004). Similarly, it serves as an initiator for atom transfer radical polymerization, resulting in polymers with high solubility and specific thermal properties (Cianga & Yagcı, 2002).

Sensory Applications

In sensory technology, derivatives of 1,4-Dibromo-2-ethoxy-benzene have been utilized in the fabrication of thin films sensitive to gases like CH4 and CO. These materials exhibit good sensitivity and repeatability, highlighting the potential of such compounds in the development of gas sensors (Ping, 2009).

Electrochemical and Photochemical Studies

The compound and its derivatives have been the subject of studies focusing on photochemical and electrochemical isomerization, showcasing their significance in chemical reactions and potential applications in material sciences. These studies contribute to understanding the isomerization mechanisms and the influence of electrochemical processes on these compounds (Waskiewicz et al., 2008).

作用機序

The mechanism of action for reactions involving 1,4-Dibromo-2-ethoxy-benzene is likely to follow the general mechanism for electrophilic aromatic substitution reactions . This involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate, followed by the removal of a proton from this intermediate .

Safety and Hazards

1,4-Dibromo-2-ethoxy-benzene is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust, fume, gas, mist, vapors, or spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

特性

IUPAC Name |

1,4-dibromo-2-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYFWORNQQUPTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dibromo-2-ethoxy-benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-[(Furan-2-ylmethyl)amino]2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422519.png)

![4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1422521.png)

![N-methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1422523.png)

![Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1422526.png)

![2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422528.png)

![4-[2-(Methylsulfanyl)ethyl]aniline](/img/structure/B1422530.png)

![1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide](/img/structure/B1422531.png)

![2-[4-(Methylamino)piperidin-1-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one](/img/structure/B1422538.png)